molecular formula C20H23FN2O B5244307 N-[[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-prop-2-ynylcyclohexanamine

N-[[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-prop-2-ynylcyclohexanamine

Cat. No.: B5244307
M. Wt: 326.4 g/mol
InChI Key: YPAAUPDOJZDKFS-UHFFFAOYSA-N
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Description

N-[[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-prop-2-ynylcyclohexanamine is a complex organic compound with a unique structure that includes a fluorophenyl group, an oxazole ring, and a cyclohexanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-prop-2-ynylcyclohexanamine typically involves multiple steps. One common approach starts with the preparation of the oxazole ring, followed by the introduction of the fluorophenyl group. The final step involves the attachment of the cyclohexanamine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems can help in maintaining precise control over reaction parameters, thereby improving the overall yield and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-prop-2-ynylcyclohexanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-prop-2-ynylcyclohexanamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-prop-2-ynylcyclohexanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-prop-2-ynylcyclohexanamine
  • N-[[2-(4-bromophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-prop-2-ynylcyclohexanamine

Uniqueness

N-[[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-prop-2-ynylcyclohexanamine is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity can enhance the compound’s stability and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-[[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-prop-2-ynylcyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O/c1-3-13-23(18-7-5-4-6-8-18)14-19-15(2)24-20(22-19)16-9-11-17(21)12-10-16/h1,9-12,18H,4-8,13-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAAUPDOJZDKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)F)CN(CC#C)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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